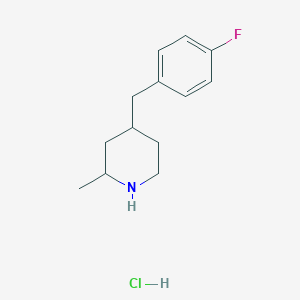
5-Amino-3-chloro-2,4-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-chloro-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H4ClF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the commercially available 4-chloro-3,5-difluorobenzonitrile. The synthetic route includes nitration, selective reduction, diazotization, and chlorination . The reaction conditions often involve the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
5-Amino-3-chloro-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or iron powder.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while substitution reactions can produce a variety of substituted benzoic acids.
科学的研究の応用
5-Amino-3-chloro-2,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Amino-3-chloro-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the amino and chloro substituents, making it less reactive in certain chemical reactions.
3-Chloro-2,4-difluorobenzoic acid: Similar structure but without the amino group, affecting its chemical reactivity and biological activity.
2-Amino-3,4-difluorobenzoic acid: Lacks the chloro substituent, which can influence its chemical properties and applications.
Uniqueness
5-Amino-3-chloro-2,4-difluorobenzoic acid is unique due to the combination of amino, chloro, and difluoro substituents on the benzene ring. This combination provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H4ClF2NO2 |
|---|---|
分子量 |
207.56 g/mol |
IUPAC名 |
5-amino-3-chloro-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,11H2,(H,12,13) |
InChIキー |
OUAGHQXYIVXPQI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1N)F)Cl)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)
![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)




![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)



![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)

